N-3 Aminoethyl Substitution Confers Primary Amine Reactivity vs. Unsubstituted or N-Alkyl Benzoxazolones
The target compound possesses a free primary amine on a flexible ethyl linker at the N-3 position, a feature absent in common analogs like unsubstituted 2-benzoxazolinone or N-alkyl derivatives [1][2]. The primary amine enables chemoselective conjugations (e.g., amide coupling, reductive amination) that are impossible with N-methyl or N-ethyl analogs, which lack an exchangeable proton and nucleophilic nitrogen [3].
| Evidence Dimension | Functional group reactivity for derivatization |
|---|---|
| Target Compound Data | Primary amine (pKa ~9-10 for aliphatic amines); 1 hydrogen bond donor; nucleophilic N capable of acylation/alkylation. |
| Comparator Or Baseline | 3-Ethylbenzoxazol-2(3H)-one (CAS 30741-06-1): No primary amine; 0 hydrogen bond donors; lacks nucleophilic nitrogen for derivatization. |
| Quantified Difference | Qualitative difference: The presence of a primary amine vs. none fundamentally enables a different class of chemical reactions (e.g., amide bond formation, peptide coupling). |
| Conditions | Standard organic synthesis conditions for building block utility. |
Why This Matters
The primary amine handle makes this compound a versatile intermediate for constructing complex molecular architectures via amide or urea linkages, a capability not offered by simple N-alkyl benzoxazolones.
- [1] PubChem. (2025). Compound Summary for CID 20113443: 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. (2025). Compound Summary for 3-ethylbenzoxazol-2(3H)-one. National Center for Biotechnology Information. View Source
- [3] Kuujia. (n.d.). 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one: Suitable for use in peptide coupling and heterocyclic synthesis. CAS 1016512-75-6. Accessed May 2026. View Source
